3-Iodo-1H-indazole CAS number and molecular weight
3-Iodo-1H-indazole CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Iodo-1H-indazole, a key building block in medicinal chemistry and organic synthesis. It covers its fundamental properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors.
Core Properties of 3-Iodo-1H-indazole
3-Iodo-1H-indazole is a substituted indazole derivative that serves as a versatile intermediate in the synthesis of more complex molecules.[1] Its chemical properties make it particularly suitable for cross-coupling reactions.
| Property | Value | Source |
| CAS Number | 66607-27-0 | [1][2][3][4] |
| Molecular Formula | C₇H₅IN₂ | [2][3] |
| Molecular Weight | 244.03 g/mol | [2][3][4][5] |
| Synonyms | 3-Iodoindazole | [2][3][6] |
| Appearance | White to Almost white powder to crystal | [6] |
Synthesis of 3-Iodo-1H-indazole
The primary method for the synthesis of 3-Iodo-1H-indazole is the direct iodination of 1H-indazole.[4][7]
Experimental Protocol: Direct Iodination of 1H-Indazole
This protocol is adapted from methodologies described in the scientific literature.[3][4][7]
Materials:
-
1H-indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
N,N-dimethylformamide (DMF)
-
Saturated aqueous solution of sodium bisulfite
Procedure:
-
Dissolve 1H-indazole (1.0 equivalent) in DMF in a round-bottom flask.
-
To the solution, add potassium hydroxide (3.75 equivalents) and iodine (2.0 equivalents).[3]
-
Stir the reaction mixture at room temperature for approximately 3 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by diluting the mixture with a saturated aqueous solution of sodium bisulfite. This will cause a precipitate to form.[3]
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with water.
-
Dry the solid under vacuum to yield 3-Iodo-1H-indazole.[3]
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including several FDA-approved anti-cancer drugs.[8][9][10] 3-Iodo-1H-indazole is a critical starting material for the synthesis of 3-aryl-1H-indazole derivatives, which are of significant interest as kinase inhibitors.[3]
The iodine atom at the C-3 position serves as an efficient leaving group for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3] This allows for the introduction of a wide variety of aryl and heteroaryl substituents at this position, enabling the generation of large libraries of compounds for structure-activity relationship (SAR) studies.[3]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general protocol for the Suzuki-Miyaura cross-coupling of 3-Iodo-1H-indazole with a generic boronic acid.
Materials:
-
3-Iodo-1H-indazole (1.0 equivalent)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., 4:1 mixture of dioxane and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine the 3-Iodo-1H-indazole, the boronic acid, and the base.
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Role in Kinase Inhibition
Many indazole derivatives have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways.[5][9] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 3-aryl-1H-indazole scaffold can be designed to target the ATP-binding site of specific kinases, thereby inhibiting their activity and disrupting downstream signaling.
For example, derivatives can be developed to target pathways such as the PI3K/Akt/mTOR and RAF-MEK-ERK pathways, which are often hyperactivated in cancer.[1]
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.
Principle:
This assay measures the ability of a test compound to inhibit the enzymatic activity of a purified kinase. The activity is typically quantified by measuring the phosphorylation of a substrate, often through luminescence or fluorescence-based detection methods.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the 3-aryl-1H-indazole derivative in DMSO. Further dilute the compound in the appropriate kinase assay buffer.
-
Reaction Setup: In the wells of a microplate, add the purified kinase, the specific substrate, and the test compound or a control (e.g., DMSO vehicle).
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a predetermined amount of time.
-
Detection: Stop the kinase reaction and measure the kinase activity. For luminescent assays, this often involves adding a reagent that measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
Data Analysis:
The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. img01.pharmablock.com [img01.pharmablock.com]
